molecular formula C6H2BrCl2NO2 B1412121 1-Bromo-3,4-dichloro-2-nitrobenzene CAS No. 1805023-64-6

1-Bromo-3,4-dichloro-2-nitrobenzene

Cat. No.: B1412121
CAS No.: 1805023-64-6
M. Wt: 270.89 g/mol
InChI Key: AUIPRUDRLHQQFD-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dichloro-2-nitrobenzene is a halogenated nitrobenzene derivative with a bromine atom at position 1, chlorine atoms at positions 3 and 4, and a nitro group at position 2. For instance, 1-bromo-3,4-dichlorobenzene (CAS: 18282-59-2) is a commercially available analog lacking the nitro group, with molecular weight 226.89 g/mol and applications in organic synthesis . The addition of a nitro group at position 2 likely enhances its electrophilicity, making it useful in coupling reactions or as an intermediate in agrochemical or dye synthesis, similar to other nitroaromatics .

Properties

CAS No.

1805023-64-6

Molecular Formula

C6H2BrCl2NO2

Molecular Weight

270.89 g/mol

IUPAC Name

1-bromo-3,4-dichloro-2-nitrobenzene

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H

InChI Key

AUIPRUDRLHQQFD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 1-bromo-3,4-dichloro-2-nitrobenzene with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity
1-Bromo-3,4-dichloro-2-nitrobenzene Not provided C₆H₂BrCl₂NO₂ ~297.35 (calculated) 1-Br, 3,4-Cl, 2-NO₂ Likely intermediate in organic synthesis; toxicity data unavailable.
1,4-Dichloro-2-nitrobenzene 611-06-3 C₆H₃Cl₂NO₂ 192.00 1,4-Cl, 2-NO₂ Industrial intermediate for dyes/agrochemicals; carcinogenic in mice at 2000 ppm .
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₅BrN₂ 187.02 4-Br, 1,2-NH₂ Manufacturing/laboratory use; limited hazard data .
1-Bromo-3,5-dichlorobenzene Not provided C₆H₃BrCl₂ 226.89 1-Br, 3,5-Cl Catalyst in coupling reactions (e.g., ether synthesis) .
1-(2-Bromo-4-methylphenoxy)-4-chloro-2-nitrobenzene Not provided C₁₃H₉BrClNO₃ 342.57 Bromo, chloro, nitro, methyl Structural complexity suggests use in advanced synthesis; no toxicity data .

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group in 1-bromo-3,4-dichloro-2-nitrobenzene increases electrophilicity compared to non-nitro analogs like 1-bromo-3,4-dichlorobenzene, enhancing its suitability for nucleophilic aromatic substitution (NAS) reactions .

Toxicity and Safety: 1,4-Dichloro-2-nitrobenzene exhibits significant toxicity in mice (e.g., tumor-associated mortality at 2000 ppm) and is classified as harmful if swallowed (H302) . Brominated aromatics like 4-bromo-1,2-diaminobenzene are flagged for restricted industrial use, but specific hazards for the target compound remain uncharacterized .

Industrial Applications :

  • 1-Bromo-3,5-dichlorobenzene is employed in PEG/dioxane solvent systems for catalytic C-O coupling reactions, achieving high product selectivity under CO₂ pressure . The nitro derivative may find similar utility in heterogeneous catalysis.
  • 1,4-Dichloro-2-nitrobenzene is a precursor in diazo dye synthesis, whereas brominated analogs like the target compound could serve in specialized dye or pharmaceutical intermediates .

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